molecular formula C18H17ClN2OS B389088 2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL

2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL

Cat. No.: B389088
M. Wt: 344.9g/mol
InChI Key: RNJZKHNPIQJEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves the reaction of 3-chloroaniline with 4-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thiourea to form the thiazole ring. The final step involves the addition of an ethanol moiety to the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the final product’s purity. The use of automated reactors and continuous flow systems can also enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activities, particularly against breast cancer cell lines.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-[(3-bromophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl)ethanol
  • 2-(2-[(3-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl)ethanol
  • 2-(2-[(3-methylphenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl)ethanol

Uniqueness

What sets 2-[(2Z)-2-[(3-CHLOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL apart from its analogs is the presence of the chlorophenyl group, which imparts unique chemical and biological properties. This compound has shown promising results in antimicrobial and anticancer studies, making it a valuable candidate for further research .

Properties

Molecular Formula

C18H17ClN2OS

Molecular Weight

344.9g/mol

IUPAC Name

2-[2-(3-chlorophenyl)imino-4-(4-methylphenyl)-1,3-thiazol-3-yl]ethanol

InChI

InChI=1S/C18H17ClN2OS/c1-13-5-7-14(8-6-13)17-12-23-18(21(17)9-10-22)20-16-4-2-3-15(19)11-16/h2-8,11-12,22H,9-10H2,1H3

InChI Key

RNJZKHNPIQJEHT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC(=CC=C3)Cl)N2CCO

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC(=CC=C3)Cl)N2CCO

Origin of Product

United States

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